4-Amino-2-isobutoxybenzonitrile
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Overview
Description
4-Amino-2-isobutoxybenzonitrile is an organic compound with the molecular formula C11H14N2O It is a derivative of benzonitrile, featuring an amino group at the fourth position and an isobutoxy group at the second position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-isobutoxybenzonitrile can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 4-chloro-2-isobutoxybenzonitrile with ammonia or an amine source. The reaction typically occurs in the presence of a solvent such as ethanol or methanol and requires heating to facilitate the substitution.
Another method involves the reduction of 4-nitro-2-isobutoxybenzonitrile using a reducing agent like hydrogen gas in the presence of a catalyst such as palladium on carbon. This reduction converts the nitro group to an amino group, yielding this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Continuous flow reactors and automated systems are commonly employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-isobutoxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The isobutoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide are commonly used.
Major Products
Oxidation: Formation of 4-nitro-2-isobutoxybenzonitrile.
Reduction: Formation of 4-amino-2-isobutoxybenzylamine.
Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
4-Amino-2-isobutoxybenzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the development of bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized
Properties
Molecular Formula |
C11H14N2O |
---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
4-amino-2-(2-methylpropoxy)benzonitrile |
InChI |
InChI=1S/C11H14N2O/c1-8(2)7-14-11-5-10(13)4-3-9(11)6-12/h3-5,8H,7,13H2,1-2H3 |
InChI Key |
PARCJVLKHZOOHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=C(C=CC(=C1)N)C#N |
Origin of Product |
United States |
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